(Z-Asp-Glu-Val-Asp)2-Rhodamine 110

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

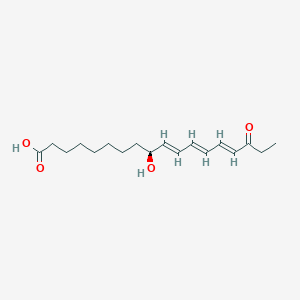

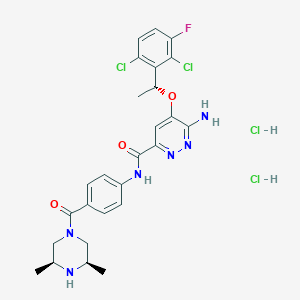

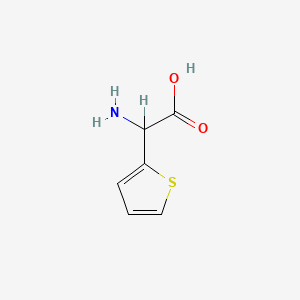

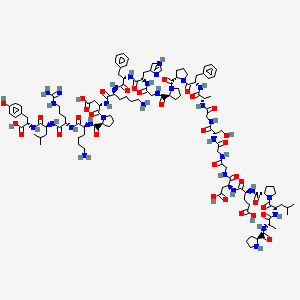

(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 is a fluorogenic substrate used primarily for the determination of intracellular caspase-3 activity. This compound is a derivative of rhodamine, a well-known fluorophore, and is linked to two tetrapeptides consisting of aspartic acid, glutamic acid, valine, and aspartic acid. The compound is highly sensitive and photostable, making it ideal for various fluorescence-based assays.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 involves the coupling of the tetrapeptide sequence to the rhodamine fluorophore. The process typically starts with the solid-phase peptide synthesis of the tetrapeptide sequence. The peptide is then cleaved from the resin and purified. The purified peptide is subsequently coupled to rhodamine 110 under specific reaction conditions, often involving the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Industrial Production Methods: In an industrial setting, the production of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 follows a similar synthetic route but on a larger scale. Automated peptide synthesizers are often employed to streamline the process. The coupling reactions are optimized for higher yields and purity, and the final product is subjected to rigorous quality control measures to ensure consistency and reliability.

Chemical Reactions Analysis

Types of Reactions: (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 primarily undergoes hydrolysis reactions catalyzed by caspase-3 enzymes. The cleavage of the peptide bonds releases the rhodamine fluorophore, resulting in a measurable increase in fluorescence.

Common Reagents and Conditions: The hydrolysis reactions typically occur under physiological conditions, with the presence of caspase-3 being the primary catalyst. The reactions are often carried out in buffered solutions to maintain the stability of the compound and the enzyme.

Major Products Formed: The major product formed from the hydrolysis of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 is the free rhodamine 110 fluorophore, which exhibits strong fluorescence at an emission wavelength of 535 nm when excited at 485 nm.

Scientific Research Applications

(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the detection of apoptosis, where it serves as a substrate for caspase-3. The increase in fluorescence upon cleavage by caspase-3 allows researchers to quantify the extent of apoptosis in cell cultures and tissue samples. Additionally, the compound is used in high-throughput screening assays to identify potential inhibitors or activators of caspase-3, which are of interest in drug discovery and development.

Mechanism of Action

The mechanism of action of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 involves its recognition and cleavage by caspase-3 enzymes. Caspase-3 specifically targets the aspartic acid residues in the tetrapeptide sequence, cleaving the peptide bonds and releasing the rhodamine fluorophore. This cleavage event results in a significant increase in fluorescence, which can be detected and quantified using various fluorescence-based techniques. The molecular targets of this compound are the active sites of caspase-3 enzymes, and the pathways involved include the intrinsic and extrinsic pathways of apoptosis.

Comparison with Similar Compounds

Similar Compounds:

- (H-Asp-Glu-Val-Asp)₂-Rhodamine 110

- (Z-Asp-Glu-Val-Asp)₂-AMC (7-amino-4-methylcoumarin)

- (Z-Asp-Glu-Val-Asp)₂-AFC (7-amino-4-trifluoromethylcoumarin)

Uniqueness: Compared to similar compounds, (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 offers higher sensitivity and photostability, making it particularly suitable for long-term and high-throughput assays. Its strong fluorescence signal and compatibility with various detection methods, including flow cytometry, microwell plate readers, and fluorescence microscopy, further enhance its utility in scientific research.

Properties

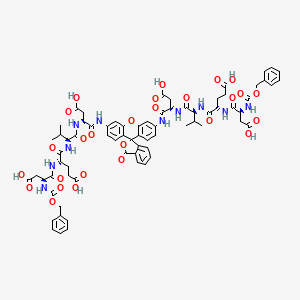

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[6'-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H78N10O27/c1-35(2)59(81-61(95)45(23-25-53(83)84)75-65(99)49(31-57(91)92)79-70(104)106-33-37-13-7-5-8-14-37)67(101)77-47(29-55(87)88)63(97)73-39-19-21-43-51(27-39)108-52-28-40(20-22-44(52)72(43)42-18-12-11-17-41(42)69(103)109-72)74-64(98)48(30-56(89)90)78-68(102)60(36(3)4)82-62(96)46(24-26-54(85)86)76-66(100)50(32-58(93)94)80-71(105)107-34-38-15-9-6-10-16-38/h5-22,27-28,35-36,45-50,59-60H,23-26,29-34H2,1-4H3,(H,73,97)(H,74,98)(H,75,99)(H,76,100)(H,77,101)(H,78,102)(H,79,104)(H,80,105)(H,81,95)(H,82,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)/t45-,46-,47-,48-,49-,50-,59-,60-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLMIVOGDRELQK-DLODMIPSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC5=CC=CC=C5)C6=CC=CC=C6C(=O)O3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC7=CC=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC5=CC=CC=C5)C6=CC=CC=C6C(=O)O3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC7=CC=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H78N10O27 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1515.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B3028486.png)